

Technical Guide: (R)-1-(3-(trifluoromethyl)phenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B1295204

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CAS Number: 127852-24-8

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This technical guide provides a comprehensive overview of **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Compound Data

This section summarizes the key physical, chemical, and safety data for **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**.

Property	Value	Reference(s)
CAS Number	127852-24-8	[1] [2]
Molecular Formula	C ₉ H ₉ F ₃ O	[1] [2]
Molecular Weight	190.16 g/mol	[1] [2]
Appearance	Liquid	[3]
Purity	≥97%	[3]
Storage Temperature	2-8°C, Sealed in dry conditions	[3]

Spectroscopic Data:

While specific spectra are proprietary, typical analytical data includes:

- ¹H NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
- ¹³C NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.
- Mass Spectrometry (MS): Shows the expected molecular ion peak.
- Infrared (IR) Spectroscopy: Displays characteristic absorption bands for the hydroxyl and trifluoromethyl groups.

Synthesis and Applications

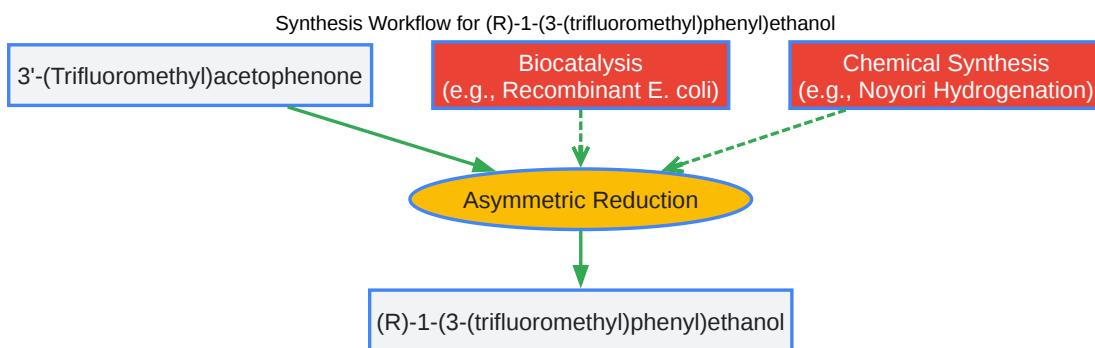
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a critical chiral building block, primarily utilized in the synthesis of neuroprotective agents.[\[3\]](#)[\[4\]](#) Its enantiomerically pure form is essential for the stereospecific synthesis of complex drug molecules.

Role in Drug Development

This chiral alcohol is a key precursor to (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound investigated for its neuroprotective properties.[\[3\]](#)[\[5\]](#) The synthesis of this downstream molecule relies on the high enantiomeric purity of the starting alcohol.

Synthesis Workflow

The primary route to **(R)-1-(3-(trifluoromethyl)phenyl)ethanol** is through the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone. This can be achieved through both biocatalytic and chemical methods.



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Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**.

Biocatalytic Synthesis via Asymmetric Reduction

This protocol describes an effective whole-cell-catalyzed biotransformation for the production of **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**.^[3]

Materials:

- Recombinant E. coli BL21(DE3) expressing a carbonyl reductase

- 3'-(trifluoromethyl)acetophenone
- Isopropanol (co-substrate)
- Phosphate buffer (pH 7.0)
- Tween-20
- Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)
- Ethyl acetate (for extraction)

Procedure:

- Cell Culture and Harvest: Cultivate the recombinant *E. coli* strain under appropriate conditions to express the carbonyl reductase. Harvest the cells by centrifugation.
- Reaction Setup: In a 50 mL Erlenmeyer flask, combine the harvested *E. coli* cells (to a final concentration of 12.6 g dry cell weight/L), 3'-(trifluoromethyl)acetophenone (200 mM), isopropanol (15% v/v), Tween-20 (0.6% w/v), and ChCl:Lys (4% w/v) in a phosphate buffer (pH 7.0).
- Biotransformation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.^[3]
- Extraction: After the reaction, extract the mixture twice with an equal volume of ethyl acetate.
- Analysis: Analyze the organic phase by chiral gas chromatography (GC) to determine the yield and enantiomeric excess.

Chemical Synthesis: Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.^{[6][7]}

Materials:

- 3'-(trifluoromethyl)acetophenone

- Ru(II)-BINAP catalyst (e.g., RuCl₂[(R)-BINAP])
- Hydrogen gas (H₂)
- Suitable solvent (e.g., ethanol)
- Base (if required by the specific catalyst system)

General Procedure:

- Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the Ru(II)-BINAP precatalyst in the chosen solvent.
- Reaction: Add the 3'-(trifluoromethyl)acetophenone to the catalyst solution. Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.
- Monitoring: Monitor the reaction progress by techniques such as TLC or GC.
- Work-up and Purification: Upon completion, cool the reaction, release the hydrogen pressure, and remove the solvent. Purify the crude product by column chromatography to obtain **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**.

Analytical Method: Chiral Gas Chromatography (GC)

This method is used to determine the enantiomeric excess of **(R)-1-(3-(trifluoromethyl)phenyl)ethanol**.^[3]

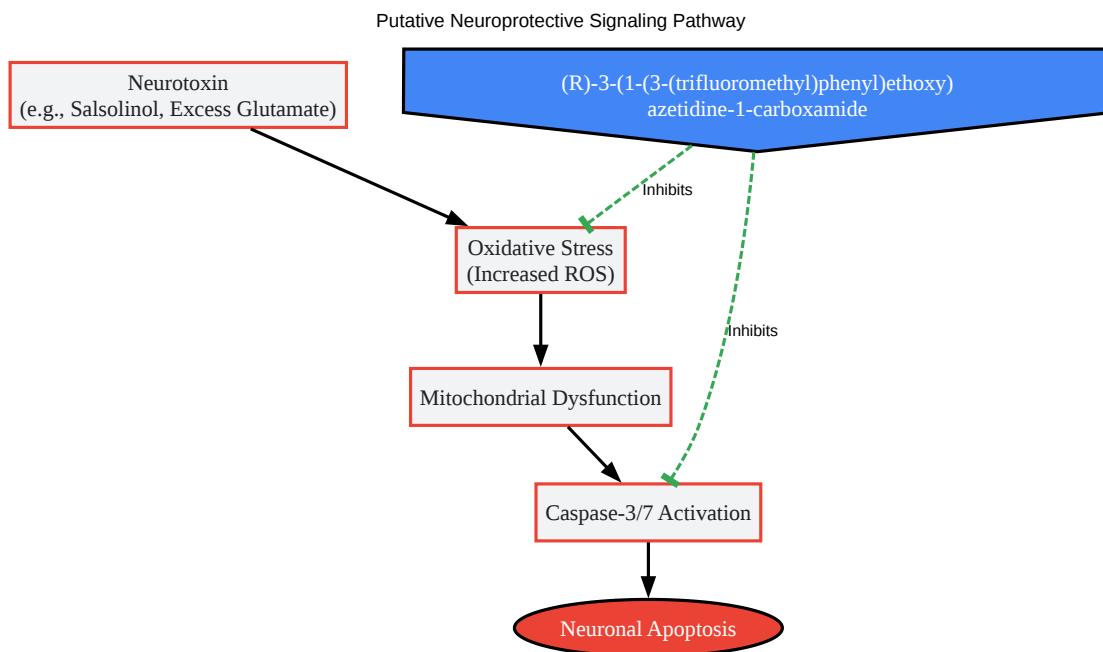
- Column: Chiral CP-Chirasil-Dex CB column
- Injector Temperature: 250°C
- Detector Temperature: 250°C
- Oven Program:
 - Initial temperature: 115°C, hold for 2 minutes
 - Ramp: 3°C/min to 140°C

- Retention Times:
 - 3'-(trifluoromethyl)acetophenone: 2.64 min
 - (R)-**1-(3-(trifluoromethyl)phenyl)ethanol**: 6.35 min
 - (S)-**1-(3-(trifluoromethyl)phenyl)ethanol**: 6.92 min

Downstream Application: Neuroprotection and Potential Signaling Pathways

As previously mentioned, (R)-**1-(3-(trifluoromethyl)phenyl)ethanol** is a precursor to a neuroprotective agent. While the specific signaling pathway for this particular downstream compound is not yet fully elucidated in publicly available literature, its neuroprotective effects have been observed in models of salsolinol- and glutamate-induced neurodegeneration.^{[8][9]} These effects are associated with a reduction in oxidative stress and caspase-3/7 activity.^[8]

Based on these findings, a putative signaling pathway can be proposed.

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Potential mechanism of neuroprotection.

This diagram illustrates that neurotoxins can induce oxidative stress, leading to mitochondrial dysfunction and the activation of caspases-3/7, ultimately resulting in neuronal apoptosis. The neuroprotective compound derived from **(R)-1-(3-(trifluoromethyl)phenyl)ethanol** is thought to intervene by inhibiting oxidative stress and caspase activation.

Safety Information

Handle **(R)-1-(3-(trifluoromethyl)phenyl)ethanol** with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).

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